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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinic acid

Cat. No.: B1272391

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
5-Bromo-2-chloronicotinic acid (CAS No: 29241-65-4), a key intermediate in pharmaceutical
synthesis. This document presents available quantitative data for Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed

experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 5-Bromo-2-

chloronicotinic acid.

Table 1: *H NMR Spectroscopic Data

Chemical Coupling

Shift (6) Multiplicity Constant Integration Assighnment Solvent
ppm (J) Hz

8.66 d 2.5 1H H-6 acetone-d6
8.43 d 2.5 1H H-4 acetone-d6

Source: ChemicalBook[1]
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Table 2: *C NMR Spectroscopic Data

Specific experimental 13C NMR data for 5-Bromo-2-chloronicotinic acid is not readily
available in the public domain at the time of this publication. Data for structurally similar
compounds can be used for predictive purposes but must be treated with caution.

Table 3: IR SpectroscopicData

Wavenumber (cm~?) Description of Absorption

O-H stretch (broad, characteristic of carboxylic

3000 - 2500 _
acids)
~1700 C=0 stretch (carbonyl of the carboxylic acid)
C=C and C=N stretching vibrations (aromatic
1600 - 1450 )
ring)
~1300 C-O stretch
C-Cl and C-Br stretches, and aromatic C-H
Below 1000

bending

Note: This is a predicted IR absorption profile based on the functional groups present in the
molecule. Specific experimental data is not readily available.

Table 4: Mass Spectrometry Data

mlz lon Method

236.2 [M+H]*+ Electrospray lonization (ESI)

Calculated monoisotopic mass: 234.90357 Da[2]. The measured value corresponds to the
protonated molecule, accounting for isotopic distribution.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-chloronicotinic acid in
a suitable deuterated solvent (e.g., acetone-de, DMSO-de). The concentration should be
sufficient to obtain a good signal-to-noise ratio.

 Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane
(TMS), to the sample solution for chemical shift calibration (& = 0.00 ppm).

o Data Acquisition:

Transfer the solution to a clean 5 mm NMR tube.

o

o Place the NMR tube in the spectrometer.

o Acquire the *H NMR spectrum. Typical parameters include a sufficient number of scans to
achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral
width appropriate for aromatic compounds.

o For 3C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope. Proton decoupling is generally used to simplify the
spectrum to single peaks for each unique carbon atom.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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o Sample Preparation: Place a small amount of the solid 5-Bromo-2-chloronicotinic acid
directly onto the ATR crystal.

o Data Acquisition:
o Apply pressure to ensure good contact between the sample and the crystal.
o Record the background spectrum of the empty ATR accessory.

o Record the sample spectrum. A typical acquisition would involve scanning over the mid-IR
range (e.g., 4000-400 cm~—1) with a resolution of 4 cm™1.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed to identify characteristic absorption bands corresponding to the
functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of 5-Bromo-2-chloronicotinic acid in a
suitable solvent system, typically a mixture of a volatile organic solvent (e.g., methanol or
acetonitrile) and water, often with a small amount of acid (e.g., formic acid) to promote
protonation.

« Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

« lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets. As the solvent evaporates, the analyte molecules become charged ions (typically
protonated, [M+H]*).

e Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,
time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Bromo-2-chloronicotinic acid.
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Caption: Logical workflow for the spectroscopic analysis of 5-Bromo-2-chloronicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-chloronicotinic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272391#5-bromo-2-chloronicotinic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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